molecular formula C19H22FNO2 B5560342 2-(2-tert-butyl-5-methylphenoxy)-N-(2-fluorophenyl)acetamide

2-(2-tert-butyl-5-methylphenoxy)-N-(2-fluorophenyl)acetamide

Cat. No. B5560342
M. Wt: 315.4 g/mol
InChI Key: AVENDPLBRLBSGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(2-tert-butyl-5-methylphenoxy)-N-(2-fluorophenyl)acetamide involves multiple steps starting from primary compounds, highlighting the complexity and precision required in organic synthesis. For instance, novel acetamides were synthesized using 3-fluoro-4-cyanophenol as primary compounds, indicating the versatility of starting materials in generating compounds with targeted functionalities (Yang Man-li, 2008).

Molecular Structure Analysis

Molecular structure analysis is critical in understanding the physical and chemical behaviors of compounds. Techniques such as X-ray diffraction analysis, NMR spectroscopy, and elemental analysis play a pivotal role. For example, the crystal structure and space group of certain sensors were determined, providing insight into their molecular arrangements and potential interaction mechanisms (P. Jansukra et al., 2021).

Chemical Reactions and Properties

Chemical reactions and properties are influenced by the compound's structure. Studies on similar acetamides have shown varied chemical behaviors, including the potential for anti-inflammatory activity and specific binding properties, emphasizing the importance of functional groups and molecular configuration (K. Sunder et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application in different fields. The synthesis process often aims to optimize these properties for specific uses, as seen in studies focused on the synthesis and characterization of related acetamides (Deepali B Magadum & G. Yadav, 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, potential for hydrogen bonding, and electronic behavior, are essential for determining the compound's applications. For instance, the study on hydrogen bond studies in substituted acetamides sheds light on the intermolecular interactions that influence the compound's behavior and potential applications (T. Romero & Angela Margarita, 2008).

Scientific Research Applications

Chemoselective Synthesis and Kinetics

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide demonstrates the potential of employing specific acyl donors and catalysts in the synthesis of complex molecules, a process relevant to the synthesis of antimalarial drugs. The study by Magadum and Yadav (2018) explored various acyl donors and conditions to optimize the reaction, highlighting the importance of chemoselective processes in pharmaceutical synthesis (Magadum & Yadav, 2018).

Photoreactions of Pharmaceutical Compounds

Research into the photoreactions of flutamide in different solvents by Watanabe, Fukuyoshi, and Oda (2015) provides insight into the stability and behavior of pharmaceutical compounds under exposure to UV light. This study contributes to understanding the degradation pathways and stability of medications, potentially applicable to related compounds (Watanabe, Fukuyoshi, & Oda, 2015).

Mitochondrial Complex I Activity

The effect of acetaminophen on mitochondrial complex I activity, investigated by Ohba et al. (2016), suggests a methodology for assessing drug-induced mitochondrial dysfunctions using PET imaging. Such techniques could be applied to evaluate the mitochondrial impacts of similar compounds, aiding in the safety assessment of new drugs (Ohba et al., 2016).

Radioligand Development for Imaging

The development of radioligands, such as those studied by Zhang et al. (2003) for peripheral benzodiazepine receptors, showcases the application of chemical synthesis in creating diagnostic tools. This research contributes to the field of nuclear medicine by providing compounds that can be used for imaging studies related to neurology and oncology (Zhang et al., 2003).

Novel Compound Synthesis

The synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides by Man-li (2008) exemplifies the exploration of new chemical entities with potential therapeutic applications. Such studies lay the groundwork for the development of new drugs by identifying promising lead compounds (Yang Man-li, 2008).

properties

IUPAC Name

2-(2-tert-butyl-5-methylphenoxy)-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2/c1-13-9-10-14(19(2,3)4)17(11-13)23-12-18(22)21-16-8-6-5-7-15(16)20/h5-11H,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVENDPLBRLBSGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-tert-butyl-5-methylphenoxy)-N-(2-fluorophenyl)acetamide

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